molecular formula C21H21N5O3S B15119172 8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline

8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline

Cat. No.: B15119172
M. Wt: 423.5 g/mol
InChI Key: AQDQQQMAUKMWQM-UHFFFAOYSA-N
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Description

8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines the imidazo[1,2-b]pyridazine moiety with a quinoline backbone, making it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the functionalization of the imidazo[1,2-b]pyridazine core with a piperidine moiety and the attachment of the quinoline sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced imidazo[1,2-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of 8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline stands out due to its unique combination of the imidazo[1,2-b]pyridazine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

8-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]sulfonylquinoline

InChI

InChI=1S/C21H21N5O3S/c27-30(28,18-5-1-3-17-4-2-10-23-21(17)18)25-12-8-16(9-13-25)15-29-20-7-6-19-22-11-14-26(19)24-20/h1-7,10-11,14,16H,8-9,12-13,15H2

InChI Key

AQDQQQMAUKMWQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)S(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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